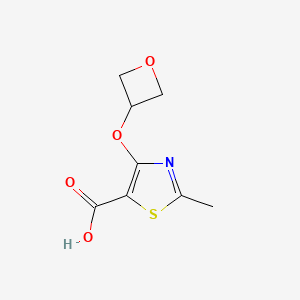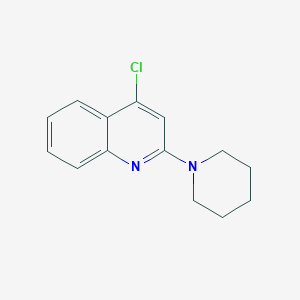
4-Chloro-2-piperidin-1-yl-quinoline
Übersicht
Beschreibung
“4-Chloro-2-piperidin-1-yl-quinoline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-piperidin-1-yl-quinoline” consists of a quinoline ring attached to a piperidine ring via a carbon atom . The quinoline ring is a nitrogen-containing bicyclic compound, while the piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The chemical reactions of “4-Chloro-2-piperidin-1-yl-quinoline” specifically are not well-documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-piperidin-1-yl-quinoline” include a molecular formula of C14H15ClN2, an average mass of 246.735 Da, and a monoisotopic mass of 246.092377 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 402.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Antiproliferative Properties : Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showed significant antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).
Antimicrobial and Antiparasitic Activity
- Potential Anti-malarial Agent : The synthesis of a compound with a similar structure, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, indicated its potential as an anti-malarial agent (Qian-yi, 2011).
- Antimicrobial Properties : A series of compounds with piperidine and quinoline structures were synthesized and evaluated for their antimicrobial activities, showing effectiveness against bacterial and fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
DNA Detection and Fluorescence Probes
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized and exhibited properties that make them suitable as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Diverse Pharmacological Profiles
- Broad Pharmacological Applications : A structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives revealed a wide range of pharmacological profiles, including anti-HIV, antidiabetic, anticancer, and more (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research has been conducted on the synthesis and structure identification of quinoline derivatives, highlighting the feasibility and high yields of certain synthesis methods (Gouda & El‐Bana, 2022).
Zukünftige Richtungen
The future directions in the research of “4-Chloro-2-piperidin-1-yl-quinoline” and similar compounds could involve the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .
Eigenschaften
IUPAC Name |
4-chloro-2-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-12-10-14(17-8-4-1-5-9-17)16-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXOAFGWSOYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-piperidin-1-yl-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)
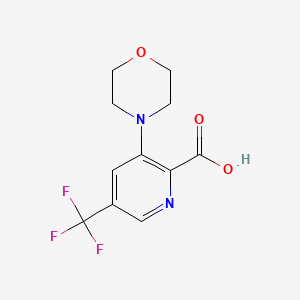
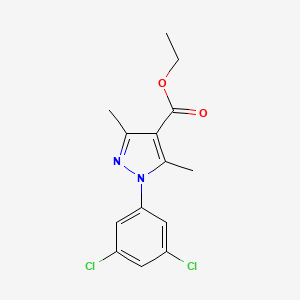
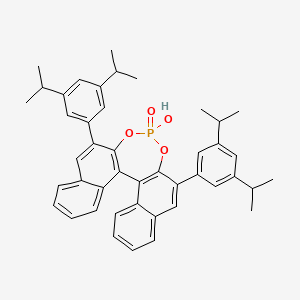
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409415.png)
![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)
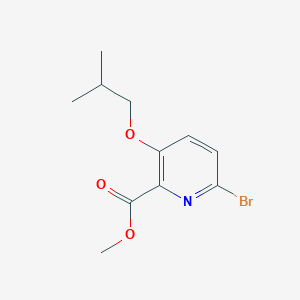

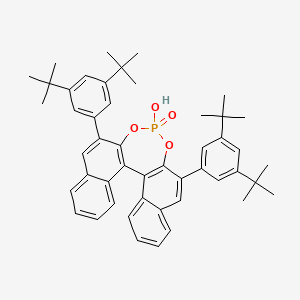
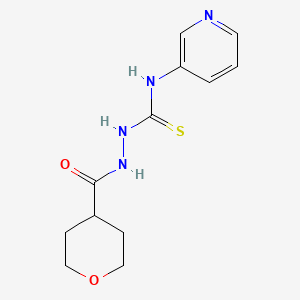
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)

